



Application Notes: iso-Colchicine-d3 as a Tracer in Metabolic Studies

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Compound of Interest		
Compound Name:	iso-Colchicine-d3	
Cat. No.:	B562119	Get Quote

Introduction

iso-Colchicine-d3 is a stable isotope-labeled analog of colchicine, a widely used antiinflammatory medication.[1][2][3] Stable isotope labeling involves the substitution of one or more atoms of a molecule with their heavier, non-radioactive isotopes, such as deuterium (2H or d).[4][5] This labeling provides a unique mass signature that allows the compound to be distinguished from its endogenous or unlabeled counterparts using mass spectrometry (MS).[5] [6][7] This characteristic makes **iso-colchicine-d3** an invaluable tool for researchers, scientists, and drug development professionals in conducting detailed metabolic and pharmacokinetic studies of colchicine.[4][8]

Principle of Use

When iso-colchicine-d3 is introduced into a biological system, it behaves chemically and biologically almost identically to unlabeled colchicine.[5] However, due to the three-dalton mass difference from the deuterium labeling, it can be selectively detected and quantified by mass spectrometry.[9][10] This allows for precise tracking of the absorption, distribution, metabolism, and excretion (ADME) of colchicine without the need for radioactive isotopes.[5][7]

Applications

 Pharmacokinetic (PK) Studies: iso-Colchicine-d3 is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the accurate quantification of colchicine in biological matrices such as plasma, urine, and tissue samples.[9][10][11] This is



crucial for determining key PK parameters like bioavailability, clearance, volume of distribution, and half-life.[5][12]

- Metabolite Identification: By administering iso-colchicine-d3, researchers can readily
 distinguish drug-related metabolites from endogenous molecules in complex biological
 samples. The characteristic isotopic pattern of the labeled drug is passed on to its
 metabolites, facilitating their identification.
- Drug-Drug Interaction Studies: The co-administration of unlabeled colchicine and a potential interacting drug, with iso-colchicine-d3 as a tracer, can elucidate the effect of the co-administered drug on the metabolism of colchicine.[13][14][15] Colchicine is a substrate for the metabolic enzyme CYP3A4 and the P-glycoprotein (P-gp) transporter.[15][16][17]
- Bioavailability and Bioequivalence Studies: Stable isotope-labeled drugs are instrumental in comparing different formulations of a drug or assessing its absorption via different administration routes.[5]

Experimental Protocols

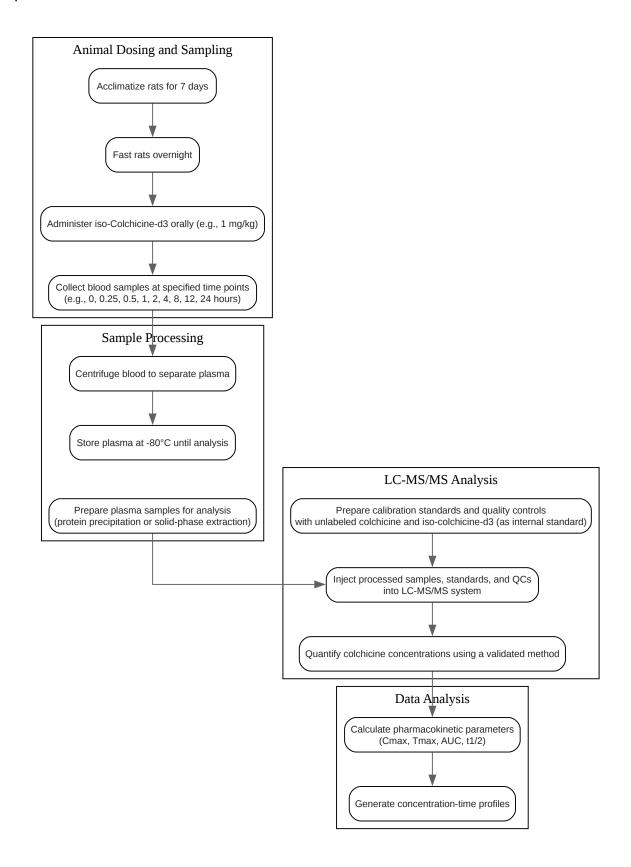
Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical procedure for assessing the pharmacokinetics of colchicine using **iso-colchicine-d3** as a tracer in rats.

- 1. Materials and Reagents:
- iso-Colchicine-d3
- Unlabeled Colchicine (for calibration standards and quality controls)
- Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
- Male Sprague-Dawley rats (8-10 weeks old)
- Blood collection tubes (containing anticoagulant, e.g., EDTA)
- Centrifuge



- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[9][11]
- 2. Experimental Workflow:





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Caption: Workflow for an in vivo pharmacokinetic study using **iso-Colchicine-d3**.

- 3. Sample Preparation (Protein Precipitation):
- To 50 μL of plasma, add 150 μL of acetonitrile containing the internal standard (unlabeled colchicine at a known concentration).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
- 4. LC-MS/MS Analysis:
- LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 μm)
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[11]
- Flow Rate: 0.4 mL/min
- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
- MRM Transitions:
 - Colchicine (unlabeled): Monitor appropriate precursor and product ions (e.g., m/z 400.3 → 358.3).[9]
 - iso-Colchicine-d3: Monitor the mass shift (e.g., m/z 403.3 → 361.3).

Protocol 2: In Vitro Metabolism Study using Human Liver Microsomes



This protocol is designed to investigate the metabolic stability and identify the primary metabolites of colchicine.

- 1. Materials and Reagents:
- iso-Colchicine-d3
- Human Liver Microsomes (HLMs)
- NADPH regenerating system
- Phosphate buffer (pH 7.4)
- Acetonitrile
- LC-MS/MS system
- 2. Experimental Procedure:
- Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL), iso-colchicine-d3 (e.g., 1 μM), and phosphate buffer.
- Pre-warm the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant by LC-MS/MS to determine the disappearance of the parent compound (iso-colchicine-d3) and the formation of metabolites.

Data Presentation

Table 1: Pharmacokinetic Parameters of **iso-Colchicine-d3** in Rats following a Single Oral Dose (1 mg/kg)



Parameter	Unit	Value
Cmax (Maximum Concentration)	ng/mL	25.8
Tmax (Time to Cmax)	h	1.5
AUC (0-t) (Area Under the Curve)	ng·h/mL	185.3
t1/2 (Half-life)	h	7.2
CL/F (Apparent Clearance)	L/h/kg	5.4
Vd/F (Apparent Volume of Distribution)	L/kg	55.6

Note: These values are representative and may vary depending on experimental conditions.

Table 2: In Vitro Metabolic Stability of iso-Colchicine-d3 in Human Liver Microsomes

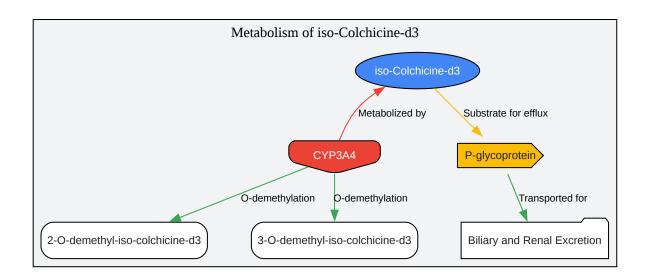
Incubation Time (min)	% iso-Colchicine-d3 Remaining
0	100
5	85.2
15	60.1
30	35.8
60	12.5

Note: These values are illustrative and would be determined experimentally.

Visualization of Metabolic Pathway

Colchicine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to the formation of two major metabolites, 2-O-demethylcolchicine and 3-O-demethylcolchicine.[14][16] It is also a substrate for the P-glycoprotein efflux transporter.[16] [17]





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Caption: Metabolic pathway of **iso-Colchicine-d3**.

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